molecular formula C10H11BrO4S B3199461 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid CAS No. 1016862-04-6

2-[(3-Bromophenyl)methanesulfonyl]propanoic acid

Cat. No.: B3199461
CAS No.: 1016862-04-6
M. Wt: 307.16 g/mol
InChI Key: YVZBJAQYFZPKSF-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methanesulfonyl]propanoic acid is an organic compound with the molecular formula C10H11BrO4S and a molecular weight of 307.16 g/mol . It is characterized by the presence of a bromophenyl group attached to a methanesulfonyl group, which is further connected to a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid typically involves the following steps:

Chemical Reactions Analysis

2-[(3-Bromophenyl)methanesulfonyl]propanoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(3-Bromophenyl)methanesulfonyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-[(3-Bromophenyl)methanesulfonyl]propanoic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZBJAQYFZPKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid
Reactant of Route 2
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid
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2-[(3-Bromophenyl)methanesulfonyl]propanoic acid
Reactant of Route 4
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid
Reactant of Route 5
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Reactant of Route 6
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid

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